Chemical and physical properties of 2-Chloro-5-(chloromethyl)-3-fluoropyridine
Chemical and physical properties of 2-Chloro-5-(chloromethyl)-3-fluoropyridine
Technical Whitepaper: Chemical Properties and Synthetic Utility of 2-Chloro-5-(chloromethyl)-3-fluoropyridine
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery and agrochemical development, I frequently evaluate orthogonally reactive building blocks. 2-Chloro-5-(chloromethyl)-3-fluoropyridine (CAS: 951652-82-7) stands out as a premier bifunctional scaffold. The molecule features a highly electrophilic benzylic-like chloromethyl group, ideal for the rapid alkylation of pharmacophores. Simultaneously, its 2-chloro-3-fluoropyridine core provides a robust handle for late-stage transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr). This guide deconstructs its physicochemical properties, underlying reactivity logic, and provides a field-validated, self-monitoring protocol for its synthesis and handling.
Physicochemical Profile and Structural Logic
The synthetic utility of this molecule is governed by its precise electronic distribution. The pyridine nitrogen, combined with the strongly electron-withdrawing fluorine at C3 and chlorine at C2, drastically depletes the electron density of the aromatic ring.
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Causality of Reactivity: This electron deficiency serves a dual purpose. First, it accelerates SN2 reactions at the C5 chloromethyl group by stabilizing the transition state during nucleophilic attack. Second, it primes the C2 chlorine for SNAr reactions, as the intermediate Meisenheimer complex is highly stabilized by the adjacent electronegative nitrogen and fluorine atoms. Furthermore, the incorporation of the fluorine atom enhances the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs).
Table 1: Key Physicochemical Properties Summarized from structural databases including [1] and [2].
| Property | Value |
| Chemical Name | 2-Chloro-5-(chloromethyl)-3-fluoropyridine |
| CAS Registry Number | 951652-82-7 |
| Molecular Formula | C₆H₄Cl₂FN |
| Molecular Weight | 180.01 g/mol |
| SMILES String | Fc1cc(CCl)cnc1Cl |
| InChIKey | DGKPTNFDTFHUFN-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid/solid |
Experimental Methodology: Synthesis and Validation
While commercially available, synthesizing 2-chloro-5-(chloromethyl)-3-fluoropyridine de novo from its corresponding alcohol—(6-chloro-5-fluoropyridin-3-yl)methanol—is a common necessity for scale-up or isotopic labeling campaigns. The following protocol leverages thionyl chloride (SOCl₂) for the deoxychlorination of the alcohol, adapted from standard halomethylpyridine synthesis methodologies[3].
Causality of Reagent Selection: Thionyl chloride is selected over phosphorus-based reagents (e.g., PBr₃ or PCl₅) because its byproducts (SO₂ and HCl) are gaseous. This entropically drives the reaction to completion and fundamentally simplifies the workup, mitigating the risk of hydrolyzing the highly sensitive chloromethyl product during aqueous extraction. A catalytic amount of DMF is added to form the highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of the hydroxyl group.
Step-by-Step Protocol: Deoxychlorination Workflow
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Preparation: Charge an oven-dried, argon-flushed 100 mL round-bottom flask with (6-chloro-5-fluoropyridin-3-yl)methanol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M, 50 mL).
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Catalysis: Add N,N-dimethylformamide (DMF, 0.05 equiv, 0.5 mmol). Stir to ensure complete dissolution.
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Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add thionyl chloride (SOCl₂, 1.2 equiv, 12 mmol) dropwise over 15 minutes. Note: Dropwise addition controls the exothermic release of HCl and SO₂ gases.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours under a continuous argon sweep to expel gaseous byproducts.
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Self-Validation Checkpoint: Before quenching, remove a 10 µL aliquot, dilute in 1 mL of anhydrous acetonitrile, and analyze via GC-MS. The complete disappearance of the alcohol precursor (m/z ~161) and the appearance of the product peak (m/z ~179, exhibiting a characteristic 9:6:1 isotopic pattern for two chlorine atoms) confirms reaction completion. Do not proceed until conversion is >98%.
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Quench and Workup: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (20 mL) dropwise. Causality: Neutralizing residual SOCl₂ and dissolved HCl prevents acid-catalyzed degradation of the product during solvent evaporation.
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Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature <30 °C to prevent thermal degradation) to yield the target compound.
Divergent Reactivity and Application Workflow
The true power of 2-chloro-5-(chloromethyl)-3-fluoropyridine lies in its orthogonal reactivity. The chloromethyl group can be selectively addressed with aliphatic amines or thiols under mild basic conditions (e.g., K₂CO₃ in acetonitrile) without disturbing the 2-chloro position. Subsequently, the 2-chloro position can be engaged in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to build complex biaryl or heteroaryl architectures.
Figure 1: Workflow and reactivity of 2-chloro-5-(chloromethyl)-3-fluoropyridine.
Safety, Handling, and Storage
Handling halomethylpyridines requires strict adherence to safety protocols due to their alkylating nature. According to the Safety Data Sheet provided by [4]:
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Hazards: The compound is classified under GHS as Acute Toxicity, Oral (Category 4, H302); Skin Corrosion/Irritation (Category 2, H315); Serious Eye Damage/Irritation (Category 2A, H319); and Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation, Category 3, H335).
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Storage: The material must be stored under an inert atmosphere (argon or nitrogen) at 2–8 °C. Exposure to ambient moisture will lead to slow hydrolysis of the chloromethyl group into the corresponding hydroxymethyl derivative, generating HCl gas which auto-catalyzes further degradation.
References
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MolPort Database. "2-chloro-5-(chloromethyl)-3-fluoropyridine | 951652-82-7." MolPort. Available at:[Link]
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Capot Chemical. "951652-82-7 | 2-chloro-5-(chloromethyl)-3-fluoropyridine." Capot Chemical Catalog. Available at:[Link]
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Angene Chemical. "Safety Data Sheet - 951652-82-7." Angene Chemical. Available at: [Link]
- US Patent 20100179197A1. "Multi-substituted pyridyl sulfoximines and their use as insecticides." Google Patents.
Sources
- 1. 2-chloro-5-(chloromethyl)-3-fluoropyridine | 951652-82-7 | Buy Now [molport.com]
- 2. 951652-82-7 | 2-chloro-5-(chloromethyl)-3-fluoropyridine - Capot Chemical [capotchem.com]
- 3. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]
- 4. angenechemical.com [angenechemical.com]
